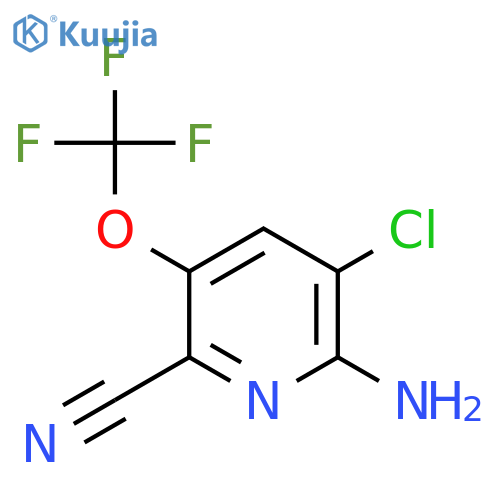Cas no 1804467-19-3 (2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine)

1804467-19-3 structure
商品名:2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine
CAS番号:1804467-19-3
MF:C7H3ClF3N3O
メガワット:237.566430330276
CID:4910052
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3ClF3N3O/c8-3-1-5(15-7(9,10)11)4(2-12)14-6(3)13/h1H,(H2,13,14)
- InChIKey: QJYIZFXQWZGDFQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N)N=C(C#N)C(=C1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 71.9
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004918-1g |
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine |
1804467-19-3 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
| Alichem | A026004918-500mg |
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine |
1804467-19-3 | 97% | 500mg |
$980.00 | 2022-04-02 |
2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
1804467-19-3 (2-Amino-3-chloro-6-cyano-5-(trifluoromethoxy)pyridine) 関連製品
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
